

3-(N-Methylaminocarbonyl)phenylboronic acid chemical structure and analysis

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Compound of Interest

Compound Name: 3-(*N*-Methylaminocarbonyl)phenylboronic acid

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An In-depth Technical Guide to 3-(N-Methylaminocarbonyl)phenylboronic Acid

This technical guide provides a comprehensive overview of **3-(N-Methylaminocarbonyl)phenylboronic acid**, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis, and analytical characterization.

Chemical Structure and Properties

3-(N-Methylaminocarbonyl)phenylboronic acid, also known as 3-borono-N-methylbenzamide, possesses a phenyl ring substituted with a boronic acid group at position 3 and an N-methylaminocarbonyl group. This unique structure makes it a valuable intermediate in organic synthesis.

Chemical Structure:

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Table 1: Physicochemical Properties of **3-(N-Methylaminocarbonyl)phenylboronic acid**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ BNO ₃	[1]
Molecular Weight	178.98 g/mol	[1]
CAS Number	832695-88-2	[2]
Appearance	Solid	[1]
Melting Point	114-124 °C	[3]
InChI Key	FYFFPNFUVMBPRZ- UHFFFAOYSA-N	[1]

Synthesis

A plausible synthetic route to **3-(N-Methylaminocarbonyl)phenylboronic acid** starts from 3-bromobenzoyl chloride. The synthesis involves two main steps: amidation followed by a borylation reaction.

Experimental Protocol: Synthesis of **3-(N-Methylaminocarbonyl)phenylboronic acid**

Step 1: Synthesis of 3-bromo-N-methylbenzamide

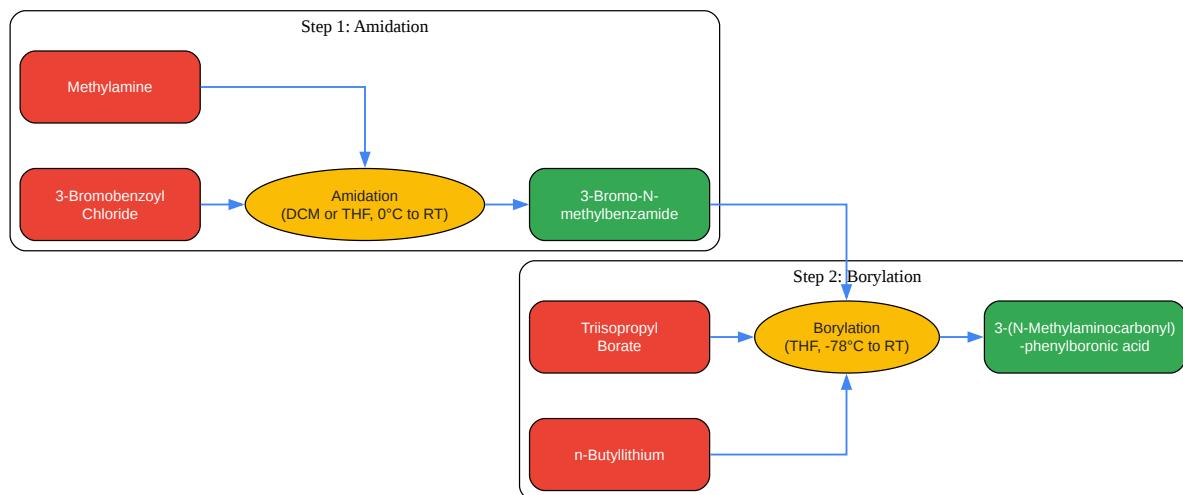
- In a round-bottom flask, dissolve 3-bromobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.

- Slowly add a solution of methylamine (2 equivalents) in the same solvent to the cooled solution with constant stirring.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromo-N-methylbenzamide.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of **3-(N-Methylaminocarbonyl)phenylboronic acid**

- Dissolve the purified 3-bromo-N-methylbenzamide (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add n-butyllithium (1.1 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
- Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding an aqueous solution of hydrochloric acid (1 M).
- Extract the aqueous layer with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude **3-(N-Methylaminocarbonyl)phenylboronic acid** by recrystallization or column chromatography.

Synthesis Workflow Diagram

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*Synthesis workflow for **3-(N-Methylaminocarbonyl)phenylboronic acid**.*

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of **3-(N-Methylaminocarbonyl)phenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 2: Predicted ^1H NMR Spectral Data for **3-(N-Methylaminocarbonyl)phenylboronic acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	s	1H	Ar-H
~8.0	d	1H	Ar-H
~7.8	d	1H	Ar-H
~7.5	t	1H	Ar-H
~2.8	d	3H	-CH ₃
~8.0-9.0	br s	1H	-NH
~8.0-8.5	br s	2H	-B(OH) ₂

Table 3: Predicted ¹³C NMR Spectral Data for **3-(N-Methylaminocarbonyl)phenylboronic acid**

Chemical Shift (δ , ppm)	Assignment
~168	C=O
~135	Ar-C
~134	Ar-C (C-B)
~130	Ar-C
~129	Ar-C
~128	Ar-C
~126	Ar-C
~26	-CH ₃

Experimental Protocol: NMR Spectroscopy

- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ^1H).
- Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for **3-(N-Methylaminocarbonyl)phenylboronic acid**

Wavenumber (cm^{-1})	Vibration	Functional Group
3400-3200 (broad)	O-H stretch	Boronic acid ($-\text{B}(\text{OH})_2$)
3350-3310	N-H stretch	Amide ($-\text{NH}$)
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Methyl ($-\text{CH}_3$)
1680-1640	C=O stretch	Amide (Amide I)
1600-1450	C=C stretch	Aromatic
1570-1515	N-H bend	Amide (Amide II)
1400-1300	B-O stretch	Boronic acid

Experimental Protocol: FT-IR Spectroscopy

- Prepare the sample for analysis, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

- For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Expected Mass Spectrometry Data for **3-(N-Methylaminocarbonyl)phenylboronic acid**

Ion	m/z (calculated)
$[\text{M}+\text{H}]^+$	179.0781
$[\text{M}+\text{Na}]^+$	201.0600

Experimental Protocol: Mass Spectrometry

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Acquire the mass spectrum in positive or negative ion mode.
- Analyze the spectrum to determine the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound.

Table 6: Representative HPLC Method for **3-(N-Methylaminocarbonyl)phenylboronic acid**

Parameter	Condition
Column	C18 reversed-phase (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	10% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 μ L

Experimental Protocol: HPLC Analysis

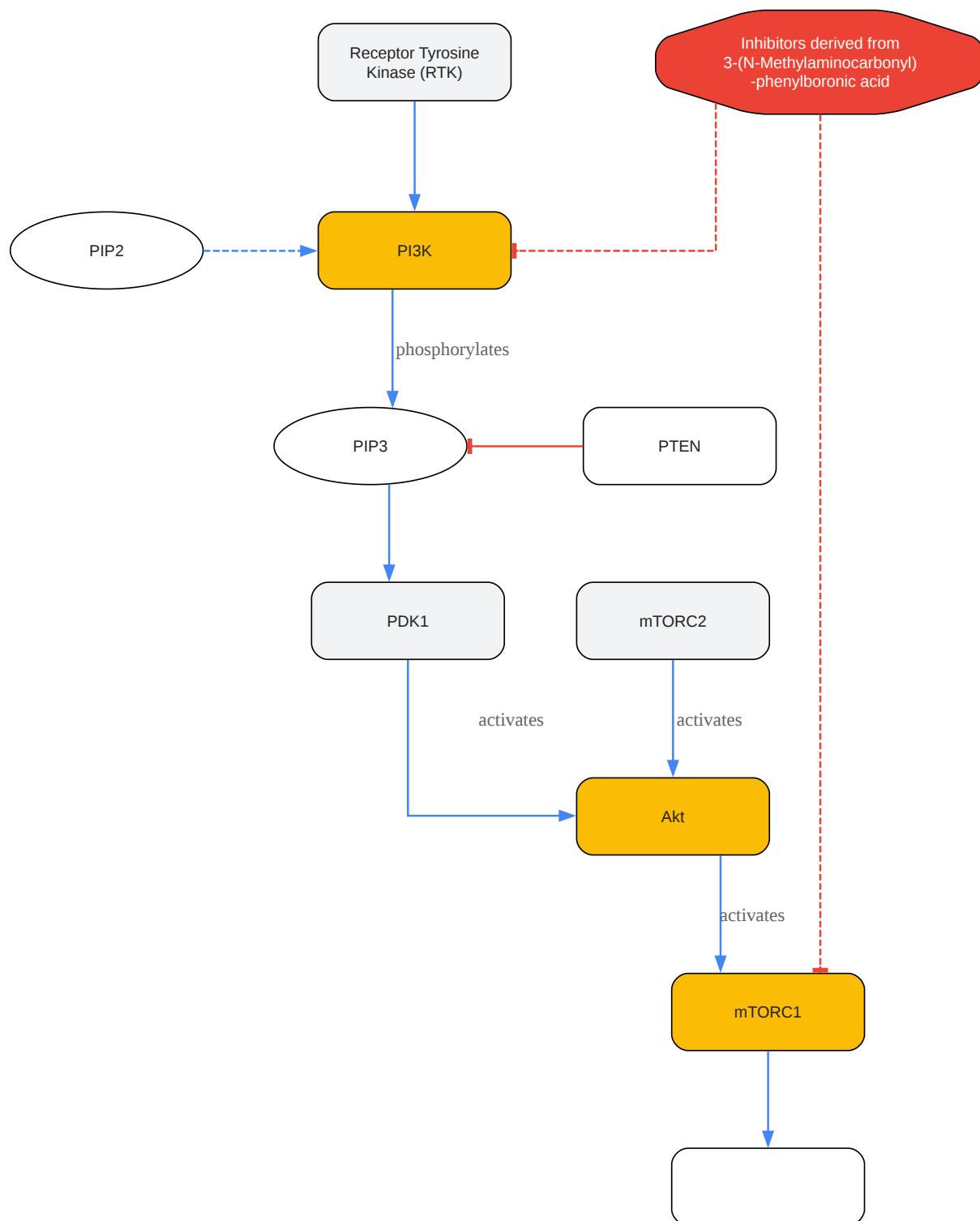
- Prepare a standard solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
- Set up the HPLC system with the specified column and mobile phases.
- Equilibrate the column with the initial mobile phase composition.
- Inject the sample solution and run the gradient program.
- Monitor the chromatogram and determine the retention time and peak area of the main component to assess its purity.

Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

3-(N-Methylaminocarbonyl)phenylboronic acid serves as a crucial intermediate in the synthesis of small molecule inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.^[3] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is frequently observed in various cancers.

Inhibitors derived from this boronic acid derivative can be designed to bind to the ATP-binding pocket of PI3K or mTOR, thereby blocking their kinase activity. This inhibition leads to the downregulation of downstream signaling events, ultimately resulting in the suppression of tumor growth and induction of apoptosis in cancer cells.

PI3K/Akt/mTOR Signaling Pathway Diagram



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The PI3K/Akt/mTOR signaling pathway and points of inhibition.

This guide provides a foundational understanding of **3-(N-Methylaminocarbonyl)phenylboronic acid**, highlighting its synthesis, characterization, and significance in the development of targeted cancer therapies. The detailed protocols and data serve as a valuable resource for researchers in the field.

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